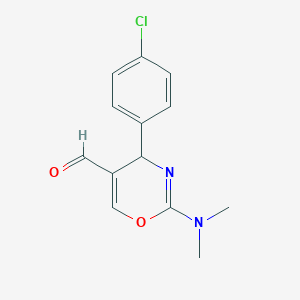
4-(4-Chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Chlorin e6 or Ce6 and belongs to the group of photosensitizers.
Mechanism Of Action
Chlorin e6 works by absorbing light energy and transferring it to nearby molecules, causing them to become excited and reactive. In PDT, Chlorin e6 is selectively taken up by cancer cells and, upon exposure to light, produces reactive oxygen species that cause cell death. In bacterial infections, Chlorin e6 is taken up by bacteria and, upon exposure to light, produces reactive oxygen species that kill the bacteria.
Biochemical And Physiological Effects
Chlorin e6 has been shown to have minimal toxicity and is well-tolerated by the body. However, it can cause photosensitivity, which is a sensitivity to light that can result in skin irritation and other adverse effects. In addition, Chlorin e6 can accumulate in the liver and spleen, which can limit its use in certain applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of Chlorin e6 is its high absorbance of light in the red region of the spectrum, which makes it an effective photosensitizer for PDT. However, its limited solubility in water can make it difficult to work with in certain applications. In addition, its accumulation in the liver and spleen can limit its use in certain animal models.
Future Directions
There are several future directions for the study of Chlorin e6. One area of research is the development of new methods for the synthesis of Chlorin e6 that are more efficient and cost-effective. Another area of research is the development of new applications for Chlorin e6, such as its use in the treatment of viral infections. Finally, there is a need for further research into the mechanism of action of Chlorin e6 and its potential effects on the body.
Synthesis Methods
The synthesis of 4-(4-Chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde involves the reaction of 4-chlorobenzaldehyde with dimethylamine in the presence of sodium methoxide. The resulting product is then treated with acetic anhydride to obtain the final product, Chlorin e6. This method is widely used in laboratories to synthesize Chlorin e6 in large quantities.
Scientific Research Applications
Chlorin e6 has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and environmental science. In medicine, Chlorin e6 is used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. It has also been studied for its potential application in the treatment of bacterial infections. In biotechnology, Chlorin e6 is used as a fluorescent probe to study the structure and function of proteins. In environmental science, Chlorin e6 is used as a marker for the detection of organic pollutants in water.
properties
CAS RN |
104409-68-9 |
|---|---|
Product Name |
4-(4-Chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde |
Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde |
InChI |
InChI=1S/C13H13ClN2O2/c1-16(2)13-15-12(10(7-17)8-18-13)9-3-5-11(14)6-4-9/h3-8,12H,1-2H3 |
InChI Key |
JRONMNKUKLXTOG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(C(=CO1)C=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN(C)C1=NC(C(=CO1)C=O)C2=CC=C(C=C2)Cl |
synonyms |
2-Dimethylamino-4-(p-chlorophenyl)-(4H)-1,3-oxazine-5-carboxaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



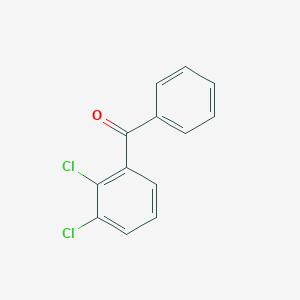
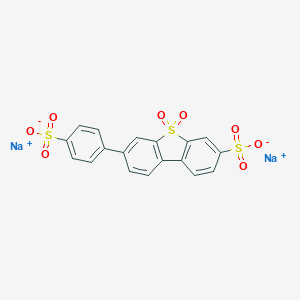
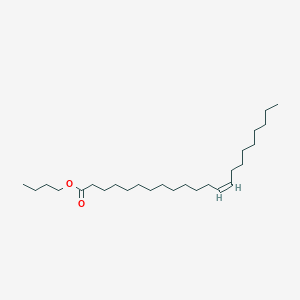
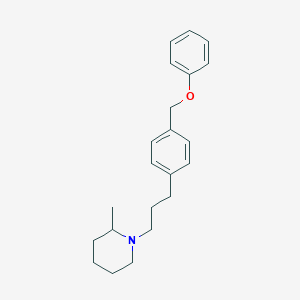
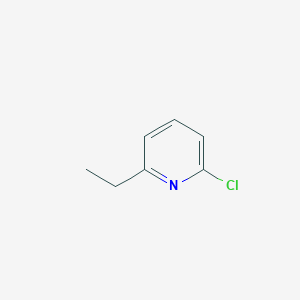
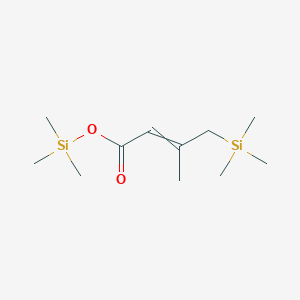
![N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine](/img/structure/B34985.png)
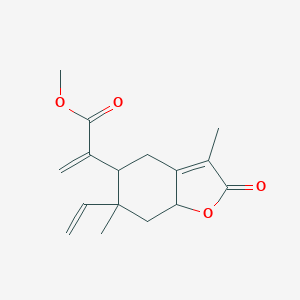
![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)
![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)
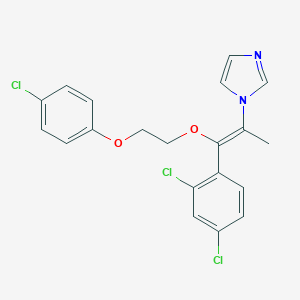
![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)
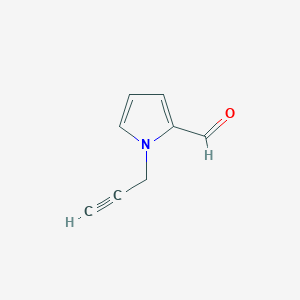
![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)